N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC14782453
Molecular Formula: C22H18F2N4O2
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18F2N4O2 |
|---|---|
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H18F2N4O2/c23-15-5-6-19-17(11-15)14(12-26-19)9-10-25-21(29)13-28-22(30)8-7-20(27-28)16-3-1-2-4-18(16)24/h1-8,11-12,26H,9-10,13H2,(H,25,29) |
| Standard InChI Key | LHJZJRROFJZWRO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F |
Introduction
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. It is characterized by its complex structure, which includes an indole group linked via an ethylene bridge to a pyridazinone ring, further substituted with fluorinated phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting diseases such as cancer and neurological disorders.
Synthesis
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves multi-step organic reactions that incorporate indole and pyridazinone moieties. These processes are complex and require careful control of reaction conditions such as solvent choice, temperature, and reactant concentration.
Mechanism of Action
This compound interacts with biological targets, particularly receptors involved in signaling pathways. The indole moiety is known for its high affinity binding to various receptors, influencing cellular processes like proliferation and apoptosis. Upon binding to specific receptors or enzymes, it may modulate their activity, leading to therapeutic effects such as anti-tumor activity or neuroprotective effects.
Potential Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. Its structural features suggest enhanced biological activity, making it a compound of interest for both academic and industrial research.
Comparison with Related Compounds
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